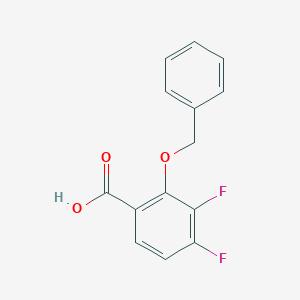

2-(Benzyloxy)-3,4-difluorobenzoic acid

Description

Properties

IUPAC Name |

3,4-difluoro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-11-7-6-10(14(17)18)13(12(11)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRANTLXCRFTFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 3,4 Difluorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(benzyloxy)-3,4-difluorobenzoic acid suggests that the most logical primary disconnection is the ether linkage, as this bond can be readily formed in the final step of the synthesis. This approach simplifies the target molecule to a more fundamental precursor, 2-hydroxy-3,4-difluorobenzoic acid. The formation of an ether from an alcohol and a benzyl (B1604629) halide is a classic and high-yielding transformation known as the Williamson ether synthesis. google.comorganic-chemistry.org

Further disconnection of the carboxyl group from 2-hydroxy-3,4-difluorobenzoic acid reveals a 2,3-difluorophenol (B1222669) intermediate. The introduction of a carboxyl group onto a phenolic ring can be achieved through various methods, including Kolbe-Schmitt or related carboxylation reactions. Alternatively, a more versatile approach involves the disconnection to a halogenated precursor, such as 1-bromo-2,3-difluorobenzene, which can then undergo metalation followed by carboxylation.

This retrosynthetic strategy prioritizes the formation of the more complex difluorinated aromatic core first, followed by the sequential and regioselective installation of the hydroxyl and benzyloxy functionalities.

Routes to the Core Difluorobenzoic Acid Scaffold

Halogen-Metal Exchange and Carboxylation Protocols

A robust method for the synthesis of substituted benzoic acids involves halogen-metal exchange followed by carboxylation. This strategy typically begins with a brominated difluoroaromatic compound. For instance, a precursor like 1,4-dibromo-2,5-difluorobenzene (B1294941) can undergo a selective halogen-metal exchange using an organolithium reagent such as n-butyllithium at low temperatures. chemicalbook.com The resulting aryllithium species can then be quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group. chemicalbook.com

Similarly, a precursor such as 2-bromo-3,4-difluorobenzoic acid could be envisioned. While its direct synthesis might be challenging, related compounds like 5-bromo-2,4-difluorobenzoic acid are prepared by the direct bromination of 2,4-difluorobenzoic acid. google.com A hypothetical route could involve the synthesis of 1-bromo-2,3-difluorobenzene, followed by lithiation and carboxylation to yield 2,3-difluorobenzoic acid. The challenge in these approaches lies in controlling the regioselectivity of both the initial halogenation and the subsequent metalation.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orguni.lu This technique relies on a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the context of synthesizing the target scaffold, a fluorine atom can act as a moderate directing group. wikipedia.org

Starting with 1,2-difluorobenzene, treatment with a strong base like n-butyllithium could potentially lead to lithiation at the 3-position due to the directing influence of the fluorine atoms. wikipedia.org The resulting aryllithium intermediate can then be carboxylated by reaction with carbon dioxide to furnish 2,3-difluorobenzoic acid. The efficiency and regioselectivity of this reaction can be influenced by the choice of solvent and the specific organolithium reagent used. uwindsor.ca The carboxyl group itself can also act as a directing group, although its direct use in ortho-lithiation can be complicated by its acidic proton. nih.gov

Oxidation of Substituted Toluene (B28343) Precursors

The oxidation of a methyl group on an aromatic ring is a classical method for the synthesis of benzoic acids. A plausible route to 3,4-difluorobenzoic acid would involve the oxidation of 3,4-difluorotoluene. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid. A related patent describes the synthesis of 2,4-difluorobenzoic acid from 2,4-difluorotoluene, highlighting the industrial applicability of this approach. organic-chemistry.org

Introduction and Selective Manipulation of the Benzyloxy Protecting Group

The final stage of the synthesis involves the installation of the benzyloxy group onto the 2-hydroxy-3,4-difluorobenzoic acid intermediate. This step must be carefully executed to ensure selective etherification of the phenolic hydroxyl group without esterifying the carboxylic acid.

Etherification Reactions for Benzyloxy Installation

The Williamson ether synthesis is the most common and effective method for this transformation. google.comorganic-chemistry.org The process involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-3,4-difluorobenzoic acid with a suitable base to form a phenoxide. The choice of base is critical to achieve selective deprotonation. A moderately strong base, such as potassium carbonate or cesium carbonate, is often sufficient to deprotonate the more acidic phenolic proton in the presence of the carboxylic acid. The resulting phenoxide then acts as a nucleophile, displacing a halide from a benzyl halide, typically benzyl bromide or benzyl chloride, to form the desired benzyl ether. organic-chemistry.org The use of a tertiary amine as a base has also been reported for benzylation of hydroxyl groups. researchgate.net

To avoid any potential side reactions, such as esterification of the carboxyl group, the reaction conditions, including temperature and reaction time, must be carefully controlled. An alternative strategy would involve protecting the carboxylic acid as an ester prior to the etherification step, followed by a final deprotection step to reveal the target molecule. However, a well-optimized one-step Williamson etherification is generally more efficient.

Catalytic Hydrogenation for Benzyloxy Deprotection

The cleavage of a benzyl ether to unveil a hydroxyl group is a fundamental transformation in organic synthesis. For this compound, this deprotection is commonly and efficiently achieved through catalytic hydrogenation. This method involves the reaction of the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

The standard and most widely employed catalyst for this transformation is palladium on a solid support, typically activated carbon (Pd/C). The reaction proceeds via the hydrogenolysis of the benzylic C-O bond, yielding the desired 2-hydroxy-3,4-difluorobenzoic acid and toluene as a byproduct. The general transformation is depicted below:

Figure 1: General reaction scheme for the catalytic hydrogenation of this compound.

The selection of palladium on carbon is predicated on its high catalytic activity, selectivity, and the ease of separation from the reaction mixture by simple filtration. researchgate.net This heterogeneous nature is a significant advantage in process chemistry.

Optimization of Reaction Conditions, Yields, and Green Chemistry Principles

To enhance the efficiency, safety, and environmental compatibility of the synthesis of 2-hydroxy-3,4-difluorobenzoic acid, optimization of the reaction conditions is paramount. This aligns with the core tenets of green chemistry, which advocate for waste prevention, maximization of atom economy, and the use of safer chemical processes.

Catalyst Selection and Solvent Effects

While 10% Pd/C is a standard catalyst, variations in palladium loading and the nature of the support can influence the reaction rate and selectivity. For instance, Pearlman's catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is often a more active catalyst and can be effective when standard Pd/C fails. researchgate.net

The choice of solvent is critical and can significantly impact the reaction's success. Polar protic solvents such as methanol (B129727) and ethanol (B145695) are commonly used due to their ability to solubilize the benzoic acid substrate and facilitate the interaction with the catalyst surface. researchgate.net Research on related debenzylation reactions has shown that the solvent can influence reaction rates and, in some cases, lead to side reactions. For instance, in the debenzylation of N-benzyl amines, alcoholic solvents can sometimes lead to N-alkylation. researchgate.net While less common for O-debenzylation, the use of alternative solvents like 2,2,2-trifluoroethanol (B45653) has been shown to prevent such side reactions in sensitive systems. researchgate.net

The following interactive table illustrates the hypothetical effect of catalyst and solvent selection on the yield of 2-hydroxy-3,4-difluorobenzoic acid, based on general principles of catalytic hydrogenation.

| Catalyst (mol%) | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Hypothetical Yield (%) |

| 10% Pd/C (5) | Methanol | 25 | 1 | 4 | 95 |

| 10% Pd/C (5) | Ethanol | 25 | 1 | 4 | 94 |

| 10% Pd/C (5) | Ethyl Acetate | 25 | 1 | 6 | 88 |

| 20% Pd(OH)₂/C (2) | Methanol | 25 | 1 | 2 | 98 |

| 10% Pd/C (5) | 2,2,2-Trifluoroethanol | 40 | 1 | 5 | 92 |

This table is illustrative and based on established principles of catalytic hydrogenation for similar compounds. Actual yields may vary.

Process Efficiency and Atom Economy Considerations

Process efficiency in the context of green chemistry extends beyond just the reaction yield. It encompasses factors like reaction time, energy input, and the generation of waste. Optimizing parameters such as temperature and hydrogen pressure can lead to shorter reaction times and reduced energy consumption. Flow chemistry, utilizing packed-bed reactors with the catalyst, offers a modern approach to optimize these parameters rapidly and can lead to significantly higher throughput and better process control compared to batch processing. newdrugapprovals.org

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The debenzylation of this compound is inherently an atom-economical process in terms of the main transformation. However, the benzyl group itself is a relatively large protecting group that becomes a byproduct (toluene). While not incorporated into the final product, the generation of a common and relatively benign solvent like toluene is preferable to more hazardous byproducts.

The following table outlines key green chemistry considerations for the catalytic hydrogenation of this compound.

| Green Chemistry Principle | Application in Debenzylation of this compound |

| Waste Prevention | Catalytic nature of the reaction minimizes stoichiometric waste. The catalyst is recyclable. |

| Atom Economy | The primary transformation is efficient, though the protecting group is lost as a byproduct. |

| Safer Solvents and Auxiliaries | Use of relatively benign solvents like ethanol and methanol. The catalyst is a solid, easily separated from the product. |

| Design for Energy Efficiency | Reactions are often run at room temperature and atmospheric pressure, minimizing energy requirements. |

| Use of Catalysis | Employs a highly efficient and selective heterogeneous catalyst (Pd/C). researchgate.net |

Chemical Reactivity and Functional Group Transformations of 2 Benzyloxy 3,4 Difluorobenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of functional group interconversions, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation

Esterification: The conversion of 2-(benzyloxy)-3,4-difluorobenzoic acid to its corresponding esters can be readily achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The equilibrium of this reaction is typically driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com

Alternatively, milder methods can be employed, particularly when dealing with sensitive substrates. Reagents like 2-benzyloxy-1-methylpyridinium triflate offer a neutral pathway for benzylation and other ester formations. youtube.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under mild conditions by activating the carboxylic acid.

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be treated with an amine to form the corresponding amide.

Direct amidation methods are also available, which avoid the isolation of the acyl chloride. These methods often employ coupling reagents similar to those used in esterification, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), to facilitate the reaction between the carboxylic acid and an amine.

A specific example of a related difluorobenzamide synthesis involves the enzymatic hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) using a nitrilase enzyme from Rhodococcus sp.. masterorganicchemistry.com This biocatalytic approach offers a mild and selective alternative to traditional chemical methods.

Table 1: Illustrative Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Typical Conditions | Product |

| Esterification | Alcohol, H₂SO₄ (cat.) | Reflux | 2-(Benzyloxy)-3,4-difluoro-benzoate ester |

| Esterification | Alcohol, DCC, DMAP | Room Temperature | 2-(Benzyloxy)-3,4-difluoro-benzoate ester |

| Amidation | 1. SOCl₂ 2. Amine | 1. Reflux 2. Room Temperature | 2-(Benzyloxy)-3,4-difluoro-benzamide |

| Amidation | Amine, HATU, Base | Room Temperature | 2-(Benzyloxy)-3,4-difluoro-benzamide |

Reduction to Alcohols and Aldehydes

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, (2-(benzyloxy)-3,4-difluorophenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com It is important to note that LiAlH₄ is a very strong and unselective reducing agent and will also reduce other susceptible functional groups if present in the molecule. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

The reduction to the corresponding aldehyde, 2-(benzyloxy)-3,4-difluorobenzaldehyde, is more challenging as aldehydes are more reactive towards reduction than carboxylic acids. Therefore, the reaction cannot be stopped at the aldehyde stage using strong reducing agents like LiAlH₄. To achieve this transformation, the carboxylic acid would typically first be converted to a derivative that can be reduced to an aldehyde, such as a Weinreb amide or an acyl chloride, which can then be reduced using a milder, more selective reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 2: Reducing Agents for Carboxylic Acid Transformations

| Product | Reagent | Typical Solvent |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) |

| Aldehyde (from acid derivative) | Diisobutylaluminium Hydride (DIBAL-H) | Toluene (B28343) or Dichloromethane |

Decarboxylation Pathways: Oxidative and Non-Oxidative

Non-Oxidative Decarboxylation: Traditional thermal decarboxylation of benzoic acids is generally difficult and requires high temperatures. However, the presence of ortho-substituents can facilitate this process. For related fluorinated benzoic acids, decarboxylation has been achieved by heating in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or quinoline, often in the presence of a copper catalyst (e.g., CuO or Cu₂O). nih.gov For instance, 4,5-difluorophthalic acid can be decarboxylated to 3,4-difluorobenzoic acid under these conditions. researchgate.net It is plausible that a similar copper-catalyzed decarboxylation could be applied to this compound.

Oxidative Decarboxylation: More recent methods involve oxidative decarboxylation under milder conditions. Photoredox catalysis has emerged as a powerful tool for the hydrodecarboxylation of carboxylic acids. nih.gov These reactions often utilize a photocatalyst, a hydrogen atom source, and a base to generate an aryl radical from the carboxylic acid, which is then quenched to afford the decarboxylated product. While not specifically reported for this compound, this method has been successfully applied to a wide range of benzoic acid derivatives.

Aromatic Ring Functionalization

The substitution pattern on the aromatic ring of this compound dictates the regioselectivity of further functionalization. The benzyloxy group is a strong activating, ortho-, para-directing group due to its ability to donate electron density through resonance. Conversely, the carboxylic acid and the fluorine atoms are deactivating groups, with the carboxylic acid being a meta-director and the fluorine atoms being ortho-, para-directing, albeit deactivating.

Electrophilic Aromatic Substitution: Regioselectivity and Kinetics

In electrophilic aromatic substitution (EAS) reactions, the powerful activating and ortho-, para-directing effect of the benzyloxy group is expected to dominate. youtube.comlibretexts.org The carboxylic acid group is a meta-director and deactivates the ring, while the fluorine atoms, although ortho-, para-directing, are also deactivating. Therefore, incoming electrophiles are most likely to substitute at the positions ortho and para to the benzyloxy group.

For a related compound, 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid, the bromine atom is introduced at the position para to the benzyloxy group, which supports the predicted regioselectivity. mdpi.com

Nucleophilic Aromatic Substitution Adjacent to Fluorine

The fluorine atoms on the aromatic ring, being highly electronegative, activate the ring towards nucleophilic aromatic substitution (SNA_r). libretexts.orgmasterorganicchemistry.com The negative charge of the Meisenheimer intermediate formed during the reaction is stabilized by the electron-withdrawing fluorine atoms and the carboxylic acid group.

Substitution is most likely to occur at the positions ortho or para to the activating fluorine atoms and the deactivating carboxylic acid group. In this compound, both fluorine atoms are ortho or para to the carboxylic acid group, which enhances their susceptibility to nucleophilic attack. The benzyloxy group, being electron-donating, would disfavor nucleophilic attack at the positions ortho and para to it. Therefore, nucleophilic attack is most likely to occur at the C4 position, which is para to the carboxylic acid and activated by the C3 fluorine. Substitution at C3 is also possible.

The reactivity in SNA_r reactions is often in the order F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. libretexts.org

Metal-Catalyzed C-H and C-X Functionalization

The presence of fluorine atoms on the aromatic ring of this compound significantly influences its reactivity in metal-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of fluorine can activate the ring towards certain transformations while passivating it towards others.

C-H Functionalization:

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering an atom-economical way to elaborate molecular scaffolds. uni-muenster.de In the context of this compound, the C-H bonds on the difluorinated ring are potential sites for such reactions. The regioselectivity of C-H activation is often guided by directing groups, and the carboxylic acid or the benzyloxy group in the target molecule could potentially serve this role. sigmaaldrich.com

Research on related substrates, such as other substituted arenes, has demonstrated that transition metals like palladium, rhodium, and manganese can catalyze the coupling of C-H bonds with various partners. uni-muenster.de For instance, palladium-catalyzed C-H arylation often proceeds via a concerted metalation-deprotonation (CMD) mechanism, where a carboxylate or carbonate ligand on the metal center facilitates the C-H bond cleavage. sigmaaldrich.com While specific studies on this compound are not extensively documented, the principles of C-H activation suggest that the C-H bond ortho to the directing group would be the most likely site of functionalization.

C-X Functionalization (X = F):

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge. However, recent advances in catalysis have enabled the functionalization of C-F bonds, particularly in polyfluorinated aromatics. Transition metal complexes, especially those of palladium and nickel, have been employed to mediate the cross-coupling of aryl fluorides with a variety of nucleophiles.

In the case of this compound, the C-F bonds are potential handles for introducing new functional groups. Palladium-catalyzed cross-coupling reactions of aryl bromides with fluorinated alcohols have been developed, showcasing the feasibility of forming C-O bonds in fluorinated systems. nih.gov While this is the reverse of a C-F functionalization on the benzoic acid core, it highlights the compatibility of palladium catalysis with fluorinated motifs. The direct coupling of the C-F bonds in our target molecule would likely require specialized catalytic systems, potentially involving low-valent transition metals and carefully chosen ligands to facilitate the challenging oxidative addition step.

Table 1: Examples of Metal-Catalyzed Functionalization on Related Aromatic Systems

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |

| C-H Arylation | Pd(OAc)₂, Ligand, Base | Substituted Arenes | Biaryls | sigmaaldrich.com |

| C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆ | Substituted Arenes | Alkenylated Arenes | uni-muenster.de |

| C-O Cross-Coupling | tBuBrettPhos Pd G3, Cs₂CO₃ | Aryl Bromides, Fluorinated Alcohols | Fluoroalkyl Aryl Ethers | nih.gov |

| C-N Cross-Coupling | [Pd(allyl)Cl]₂, AdBippyPhos, KOPh | Aryl Halides, Fluoroalkylamines | Fluoroalkylanilines | nih.gov |

This table presents general examples of metal-catalyzed reactions on aromatic systems that are relevant to the potential reactivity of this compound.

Transformations Involving the Benzyloxy Substituent

Selective Cleavage and Protecting Group Chemistry

The benzyl (B1604629) ether linkage is a commonly used protecting group for alcohols and phenols in organic synthesis due to its relative stability and the various methods available for its removal. The selective cleavage of the benzyloxy group in this compound would yield 2-hydroxy-3,4-difluorobenzoic acid, a potentially valuable building block.

Several methods are available for the debenzylation of aryl benzyl ethers, and the choice of method often depends on the presence of other functional groups in the molecule.

Hydrogenolysis: Catalytic hydrogenation is a mild and efficient method for cleaving benzyl ethers. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This method is generally high-yielding and produces toluene as a benign byproduct. researchgate.net However, its compatibility with other reducible functional groups must be considered.

Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate harsh acidic conditions.

Oxidative Deprotection: Recent methods have employed oxidative conditions for debenzylation. For example, a nitroxyl (B88944) radical catalyst in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can effect the deprotection under ambient conditions. organic-chemistry.org This approach can be advantageous for substrates sensitive to hydrogenation.

Uranyl-Photocatalysis: A novel method involves the use of a uranyl photocatalyst under visible light irradiation to cleave benzyl-derived protecting groups through an electron transfer mechanism. researchgate.net This technique offers excellent chemo- and regioselectivity.

Table 2: Selected Methods for Benzyl Ether Cleavage

| Method | Reagents | Conditions | Advantages | Potential Considerations | Reference |

| Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Mild, high-yielding, clean byproducts | Incompatible with reducible functional groups | researchgate.net |

| Oxidative Deprotection | Nitroxyl radical, PIFA | Ambient temperature | Mild, tolerates hydrogenation-sensitive groups | Requires stoichiometric oxidant | organic-chemistry.org |

| Photocatalysis | Uranyl catalyst, visible light | Mild irradiation | High chemo- and regioselectivity | Requires photochemical setup | researchgate.net |

This table summarizes common methods for benzyl ether cleavage that could be applied to this compound.

Conformational Influence of the Benzyloxy Group on Molecular Reactivity

The conformation of this compound, particularly the orientation of the carboxylic acid and benzyloxy groups relative to the aromatic ring, can have a significant impact on its reactivity. The bulky benzyloxy group at the ortho position can exert steric hindrance, influencing the approach of reagents to the carboxylic acid and the adjacent C-H and C-F bonds.

Studies on related ortho-substituted benzoic acids have shown that the dihedral angle between the carboxylic acid group and the aromatic ring is influenced by the nature of the ortho substituent. For instance, in 2,6-difluorobenzoic acid, the dihedral angle between the benzene (B151609) ring and the carboxylate group is reported to be 33.70 (14)°. researchgate.net In the case of this compound, the larger benzyloxy group would likely lead to a more pronounced out-of-plane rotation of the carboxylic acid group to minimize steric strain.

This conformational bias can affect intramolecular interactions, such as the potential for hydrogen bonding between the carboxylic acid proton and the ether oxygen of the benzyloxy group. Such an interaction could influence the acidity of the carboxylic acid and the reactivity of both functional groups.

Table 3: Conformational Data for Related Benzoic Acid Derivatives

| Compound | Dihedral Angle (COOH vs. Ring) | Dihedral Angle (Ring vs. Ring) | Key Conformational Feature | Reference |

| 2,6-Difluorobenzoic acid | 33.70° | N/A | Non-planar carboxylate group | researchgate.net |

| 4-(Benzyloxy)benzoic acid | - | 39.76° | Anti conformation of C-O-C-C bond | nih.gov |

| 2-Fluoro-4-hydroxy benzoic acid | - | N/A | Multiple conformers based on H-bonding | mdpi.com |

This table provides conformational information for benzoic acid derivatives with structural similarities to this compound, illustrating the potential influence of substituents on molecular geometry.

Computational Chemistry and Theoretical Investigations of 2 Benzyloxy 3,4 Difluorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can accurately predict the optimized geometry of 2-(Benzyloxy)-3,4-difluorobenzoic acid. nih.gov These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Studies on similar benzoic acid derivatives have demonstrated a high correlation between DFT-calculated and experimentally determined structural parameters. bohrium.comnih.gov

For this compound, DFT calculations would reveal the planar geometry of the benzoic acid ring and the orientation of the benzyloxy group relative to the ring. The presence of intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen of the benzyloxy group could also be investigated, as this would significantly influence the molecule's conformation and properties.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| C=O bond length | 1.22 Å |

| C-O (acid) bond length | 1.35 Å |

| C-F bond length | 1.36 Å |

| O-H bond length | 0.97 Å |

| C-O-C bond angle | 118° |

Analysis of Molecular Orbitals (HOMO-LUMO) and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. oaji.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy group and the difluorinated benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is more reactive. oaji.net Theoretical calculations for related molecules have shown that the band gap can be tuned by altering substituents on the aromatic ring. nih.govnih.gov

Table 2: Predicted Frontier Orbital Energies and Band Gap for this compound (Note: This data is hypothetical and based on typical values for similar structures.)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.7 eV |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate areas of high electron density, which are susceptible to electrophilic attack. These regions are expected to be located around the oxygen atoms of the carboxylic acid and benzyloxy groups, as well as the fluorine atoms. researchgate.netwalisongo.ac.id Conversely, regions of positive potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack. These would likely be found around the acidic hydrogen of the carboxyl group and the hydrogen atoms of the benzene rings. walisongo.ac.id This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand interactions. nih.gov

Prediction of Spectroscopic Signatures for Structural Elucidation and Vibrational Analysis

Computational methods can predict various spectroscopic properties, which are invaluable for the structural elucidation and characterization of new compounds.

Theoretical Infrared and Raman Spectroscopy

Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands. By performing a frequency analysis using DFT, the vibrational modes of this compound can be predicted. researchgate.net These calculations can help to identify characteristic stretching and bending vibrations.

Key predicted vibrational frequencies would include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the IR spectrum.

C=O stretching of the carbonyl group, which gives a strong, sharp peak.

C-F stretching vibrations of the difluorinated ring.

C-O stretching of the ether and carboxylic acid groups.

Aromatic C-H stretching and bending modes.

Comparing the computed spectrum with an experimental one allows for a detailed and accurate assignment of the molecule's vibrational modes. researchgate.netdntb.gov.ua

Table 3: Predicted Major Vibrational Frequencies for this compound (Note: This data is hypothetical and based on typical values for similar structures.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (acid) | ~3500 (gas phase) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=O stretch | ~1750 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-F stretch | 1250 - 1100 |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net

For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the acidic proton would have a significantly downfield shift. The carbon atoms attached to the electronegative fluorine and oxygen atoms would also exhibit characteristic downfield shifts in the ¹³C NMR spectrum. These theoretical predictions serve as a valuable guide for the interpretation of experimental NMR data.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxybenzoic acid |

| 4-fluoro-3-hydroxybenzoic acid |

| 2,3-difluorobenzoic acid |

| 2,4-difluorobenzoic acid |

| 2-chloro-6-fluorobenzoic acid |

| 3,4-dichlorobenzoic acid |

| 4-(carboxyamino)-benzoic acid |

| 3-(benzyloxy)benzoic acid |

Investigation of Acidity and Proton Transfer Processes

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental property that governs its behavior in chemical and biological systems. Computational methods, particularly those based on density functional theory (DFT), have proven to be powerful tools for predicting the pKa of substituted benzoic acids. Current time information in Edmonton, CA.psu.edu The acidity is intrinsically linked to the stability of the carboxylate anion formed upon deprotonation.

The benzyloxy group and the two fluorine atoms on the benzene ring of this compound significantly influence its acidity through a combination of inductive and resonance effects. Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the inductive effect, which stabilizes the negative charge of the carboxylate anion. psu.edu This stabilization increases the acidity of the benzoic acid, leading to a lower pKa value. The position of the fluorine atoms at the 3 and 4 positions is crucial in determining the magnitude of this effect.

The benzyloxy group, on the other hand, can exhibit both electron-donating and electron-withdrawing characteristics depending on its conformation and interaction with the rest of the molecule. The oxygen atom can donate electron density to the aromatic ring via resonance, while the benzyl (B1604629) group itself can have complex electronic influences.

Proton transfer processes involving this compound can be computationally modeled to understand the energy barriers and thermodynamics of these reactions. Such studies are vital for predicting its behavior in various solvent environments and its potential to participate in hydrogen bonding and other non-covalent interactions.

| Substituent | Experimental pKa | Reference |

|---|---|---|

| H | 4.21 | cambridge.org |

| m-bromo | 3.81 | researchgate.net |

| m-chloro | 3.83 | researchgate.net |

| m-fluoro | 3.87 | researchgate.net |

| m-hydroxy | 4.08 | researchgate.net |

| p-nitro | 3.43 | cambridge.org |

| m-nitro | 3.50 | cambridge.org |

| p-methyl | 4.38 | cambridge.org |

| m-methyl | 4.28 | cambridge.org |

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry provides a powerful framework for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, reactions such as esterification, amidation, or electrophilic aromatic substitution on the benzene ring can be modeled. DFT calculations are commonly employed to determine the geometries and energies of the stationary points along the reaction coordinate. The activation energy of a reaction, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate.

Transition state analysis is a critical component of these studies. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. The nature of this imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, providing a clear picture of the bond-breaking and bond-forming processes that occur during the reaction.

While specific reaction mechanism studies for this compound are not prevalent in the literature, general principles from studies on related substituted benzoic acids can be applied. For example, the electron-withdrawing nature of the fluorine atoms would likely influence the regioselectivity of electrophilic aromatic substitution reactions. mdpi.com

Applications As a Key Synthetic Intermediate in Organic Synthesis and Materials Science

Role in Ligand Design for Catalysis and Coordination Chemistry

While direct applications of 2-(Benzyloxy)-3,4-difluorobenzoic acid as a ligand in catalysis and coordination chemistry are not extensively documented in publicly available scientific literature, its chemical structure suggests a significant potential role as a versatile synthetic intermediate. The compound possesses key functional groups—a carboxylic acid, a benzyloxy ether, and a difluorinated phenyl ring—that can be strategically modified to design a variety of ligands with tailored electronic and steric properties for specific catalytic and coordination chemistry applications.

The primary utility of this compound in ligand synthesis would likely involve two main pathways: modification of the carboxylic acid group and deprotection of the benzyloxy group to reveal a coordinating hydroxyl functionality.

Modification of the Carboxylic Acid Group:

The carboxylic acid group serves as a convenient handle for the introduction of other coordinating moieties. Through standard amidation or esterification reactions, a wide array of donor atoms can be incorporated into the molecule, leading to the formation of multidentate ligands. For instance, reaction with amines or aminoalcohols can yield amide- and ester-based ligands with N- and O-donor atoms. The fluorine atoms on the phenyl ring can influence the electronic properties of the resulting ligand, which in turn can modulate the catalytic activity of the corresponding metal complex.

Deprotection of the Benzyloxy Group:

The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis. Its removal, typically through catalytic hydrogenolysis, would unmask a phenol group at the 2-position. This 2-hydroxy-3,4-difluorobenzoic acid could then act as a bidentate ligand, coordinating to a metal center through both the carboxylate oxygen and the phenoxide oxygen. Ligands of this type, derived from salicylic acid and its analogues, are well-known to form stable complexes with a variety of transition metals and have been employed in numerous catalytic processes.

The combination of these two strategies—modification of the carboxylic acid and deprotection of the benzyloxy group—could lead to the synthesis of a diverse range of multidentate ligands. For example, the carboxylic acid could be converted into an amide bearing a pyridyl group, and subsequent debenzylation would result in a tridentate N,O,O-ligand. The specific nature of the substituents introduced would allow for fine-tuning of the ligand's coordination properties and, consequently, the reactivity of the metal complex.

The fluorinated benzene (B151609) ring is another key feature of this compound. The presence of fluorine atoms can enhance the stability of the resulting metal complexes and influence their catalytic activity through electronic effects. Fluorinated ligands have been shown to impact the Lewis acidity of metal centers and the redox potentials of the complexes, which are critical parameters in many catalytic cycles.

Future Research Directions and Emerging Methodologies for Fluorinated Benzoic Acids

Development of Novel and Highly Selective Catalytic Transformations

The future of synthesizing complex fluorinated benzoic acids hinges on the development of catalytic systems that offer unprecedented control over selectivity and efficiency. Current research is intensely focused on late-stage functionalization, which allows for the direct introduction of fluorine or fluorinated groups into intricate molecules, circumventing the need for lengthy de novo synthesis.

Key areas of advancement include:

C-H Fluorination: Directing group-assisted C-H activation is a powerful tool for precise fluorination. For instance, palladium-catalyzed ortho-fluorination of benzoic acid derivatives using removable acidic amide directing groups enables the selective synthesis of both mono- and difluorinated products. beilstein-journals.org Future work will likely focus on developing catalysts that are more robust, operate under milder conditions, and utilize more economical fluorinating agents than the current silver- or palladium-based systems.

Copper-Catalyzed Fluorination: Copper catalysts are emerging as a viable alternative for the fluorination of benzoic acid derivatives. beilstein-journals.org Methods using CuI catalysts with AgF as the fluorine source have shown success in achieving both mono- and difluorination. beilstein-journals.org A significant challenge remains in expanding the substrate scope and reducing catalyst loading while maintaining high yields.

Decarboxylative Fluorination: Transition-metal-catalyzed decarboxylative cross-coupling presents a novel route for C-F bond formation. researchgate.net This method uses the carboxylic acid group itself as a handle for substitution, offering a unique retrosynthetic disconnection. Research is geared towards developing more efficient catalysts, potentially using earth-abundant metals like iron, to drive these transformations under visible light or other green-energy inputs. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts for enantioselective fluorination is a rapidly growing field. mdpi.com Chiral isothiourea catalysts, for example, have been used for the enantioselective construction of tertiary α-alkyl fluorides from acetic acid derivatives. mdpi.com Applying these principles to achieve enantioselective fluorination on or adjacent to an aromatic ring of a benzoic acid derivative is a significant, yet desirable, future challenge.

| Catalytic Strategy | Metal/Catalyst Type | Target Transformation | Key Advantage | Future Direction |

|---|---|---|---|---|

| C-H Fluorination | Palladium (Pd) | ortho-Fluorination of Benzoic Acids | High regioselectivity via directing groups. beilstein-journals.org | Developing catalysts for non-directed or remote C-H fluorination. |

| Aromatic Fluorination | Copper (Cu) | Mono- and Difluorination | Cost-effective alternative to Pd. beilstein-journals.org | Improving functional group tolerance and catalyst turnover. |

| Decarboxylative Fluorination | Silver (Ag), Iron (Fe) | Replacement of -COOH with -F | Novel retrosynthetic pathway. researchgate.net | Light-driven and earth-abundant metal catalysis. researchgate.net |

| Enantioselective Fluorination | Chiral Isothiourea (Organocatalyst) | Asymmetric Fluorination | Access to chiral fluorinated molecules. mdpi.com | Application to aromatic systems and complex substrates. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, characterized by the use of continuous-flow reactors like microreactors, offers significant advantages over traditional batch processing for the synthesis of fluorinated compounds. nih.gov Its integration with automated platforms is set to revolutionize the discovery and production of molecules like 2-(Benzyloxy)-3,4-difluorobenzoic acid.

Enhanced Safety and Control: Fluorination reactions can be highly exothermic and often involve hazardous reagents. nih.gov Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. nih.gov This enables the use of reaction conditions, such as superheating, that are often inaccessible in batch mode, leading to faster reactions and higher yields. acs.org

Automated Library Synthesis: When coupled with automated liquid handlers and online analysis (e.g., HPLC/MS), flow chemistry platforms can rapidly generate libraries of fluorinated benzoic acid analogs for screening. syrris.comskku.edu These systems can systematically vary reagents, catalysts, and reaction conditions, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery. syrris.com

Telescoped and Multistep Synthesis: Automated flow systems enable "telescoped" reactions, where the product of one reaction is immediately used as the substrate in the next, without intermediate work-up and purification steps. nih.gov This dramatically improves efficiency and reduces waste, making the synthesis of complex, multi-substituted molecules more streamlined.

The primary goal is to create fully automated "synthesis-to-screening" platforms that can design, synthesize, purify, and test new fluorinated compounds with minimal human intervention, significantly shortening drug discovery timelines. skku.edu

Exploration of Sustainable and Renewable Feedstock Utilization

The chemical industry's reliance on petroleum-based feedstocks is a major sustainability concern. mdpi.com Future research will increasingly focus on developing green chemistry routes to fluorinated benzoic acids from renewable sources.

Bio-based Aromatic Scaffolds: Significant progress has been made in the microbial synthesis of benzoic acid and its derivatives, such as 4-hydroxybenzoic acid (4HBA), from renewable feedstocks like L-tyrosine and L-phenylalanine. nih.govnih.gov Researchers have engineered multi-enzyme cascades in microorganisms like E. coli to produce these aromatic precursors. nih.govresearchgate.net The next frontier is to integrate these bio-based routes with chemical fluorination steps, creating a hybrid bio-chemo-catalytic pathway.

Green Solvents and Catalysts: Beyond the feedstock, sustainability efforts are targeting the entire synthetic process. This includes replacing traditional volatile organic solvents with greener alternatives and developing catalysts based on earth-abundant, non-toxic metals. researchgate.net Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly sustainable method that operates under mild, aqueous conditions. mdpi.com

Waste Valorization: Another avenue involves using waste products from biorefineries as starting materials for chemical synthesis, turning a disposal problem into a valuable resource. mdpi.com

A major challenge is the current global reliance on a limited number of sources for fluorination technologies, which presents supply chain vulnerabilities. brookings.edu Developing domestic, sustainable, and industrially feasible fluorination platforms is not just an environmental goal but also a strategic imperative. brookings.edu

Advanced Computational Modeling for De Novo Molecular Design and Property Prediction

Computational chemistry is transitioning from an analytical tool to a predictive and generative powerhouse. For fluorinated benzoic acids, this means designing molecules with desired properties from the ground up (de novo design) and accurately predicting their behavior before they are ever synthesized.

Predicting Physicochemical Properties: The position of fluorine atoms on a benzoic acid ring dramatically influences properties like acidity (pKa), lipophilicity, and conformational preference. Quantum mechanical methods, such as Density Functional Theory (DFT), are increasingly used to predict these properties with high accuracy. researchgate.netacs.org This allows chemists to computationally screen vast virtual libraries to identify candidates with optimal profiles for a specific biological target.

De Novo Design with AI: Artificial intelligence and machine learning are enabling the de novo design of novel molecular structures. nih.gov These models can be trained on existing chemical and biological data to generate new fluorinated benzoic acid structures that are predicted to have high activity and desirable drug-like properties. This approach helps explore new areas of chemical space that might be missed by human intuition. nih.gov

Reaction Outcome Prediction: Computational models are also being developed to predict the outcome and selectivity of complex chemical reactions. By understanding the intricate electronic and steric factors that govern a catalytic transformation, these models can guide the choice of catalyst and reaction conditions, reducing the amount of empirical trial-and-error experimentation required.

| Computational Method | Application Area | Predicted Property/Outcome | Impact on Research |

|---|---|---|---|

| Density Functional Theory (DFT) | Property Prediction | pKa, Conformational Energy, Spectroscopic Signatures. researchgate.net | Prioritizes synthesis of molecules with ideal physicochemical properties. |

| Machine Learning / AI | De Novo Design | Novel molecular structures with high predicted bioactivity. nih.gov | Expands accessible chemical space for drug discovery. |

| Molecular Dynamics (MD) | Binding Analysis | Ligand-receptor binding modes and kinetics. | Explains structure-activity relationships at the atomic level. |

| Reaction Modeling | Synthesis Planning | Reaction selectivity, transition state energies. | Guides catalyst selection and optimizes reaction conditions. |

Diversification of Fluorination Patterns and their Impact on Chemical Space

While mono- and di-fluorinated benzoic acids are common, research is pushing towards the synthesis and understanding of more diverse and complex fluorination patterns. The specific arrangement of fluorine atoms, or the use of different fluorine-containing groups, can have profound and sometimes non-intuitive effects on molecular properties.

Polyfluorination: The synthesis of tri-, tetra-, and even pentafluorinated benzoic acids allows for fine-tuning of electronic properties to an extreme degree. researchgate.net However, accessing specific isomers of these highly fluorinated compounds remains a significant synthetic challenge. Exploring the crystal packing and intermolecular interactions of these molecules can reveal new design principles for solid-state materials. researchgate.net

Fluorinated Alkyl Groups: Beyond direct C-F bonds on the aromatic ring, the introduction of groups like trifluoromethyl (-CF3), difluoromethyl (-CHF2), or fluoroethyl (-CH2CH2F) offers a different way to modulate properties. The -CF3 group, for example, is known to enhance metabolic stability and bioavailability. nih.gov Developing new methods for the selective installation of these groups onto benzoic acid scaffolds is a key research focus.

Impact on Binding and Conformation: Different fluorination patterns can lead to unexpected binding modes with biological targets or stabilize unusual molecular conformations. nih.gov A comprehensive study of how varying fluorination patterns on a simple scaffold affects binding thermodynamics and kinetics can provide invaluable data for rational drug design, suggesting that more fluorine is not always better. nih.gov The goal is to build a predictive understanding of how specific fluorination patterns translate to functional outcomes, enabling a more rational exploration of the vast chemical space available to fluorinated molecules. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-(benzyloxy)-3,4-difluorobenzoic acid, and how do reaction conditions influence yield?

The synthesis of fluorinated benzoic acid derivatives often involves decarboxylation, halogenation, or protection/deprotection strategies. For example, 3,4-difluorobenzoic acid can be synthesized via selective decarboxylation of 4,5-difluorophthalic anhydride in solvents like N-methylpyrrolidone or quinoline, with or without copper-based catalysts . For this compound, a benzyl ether protection step is typically required to shield hydroxyl groups during fluorination. Key variables include:

- Catalyst choice : Copper catalysts enhance decarboxylation efficiency but may introduce impurities requiring purification .

- Solvent effects : Polar aprotic solvents (e.g., dimethylacetamide) improve reaction homogeneity but may complicate product isolation.

- Temperature control : Excessive heat can lead to over-fluorination or decomposition.

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : NMR identifies fluorine substitution patterns, while NMR resolves benzyloxy and carboxylic proton signals .

- Infrared (IR) spectroscopy : Confirms carboxylic acid (-COOH, ~1700 cm) and ether (C-O-C, ~1250 cm) functional groups .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated : 276.06 g/mol).

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Fluorinated benzoic acids generally degrade above 150°C, but the benzyloxy group may reduce thermal resilience.

- Light sensitivity : Aromatic fluorides are prone to photodecomposition; store in amber glass under inert gas .

- Solubility : Limited solubility in cold water necessitates storage in aprotic solvents (e.g., DMSO) with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data in antimicrobial assays?

Discrepancies in antimicrobial activity may arise from:

- Substituent positioning : Fluorine at the 3- and 4-positions enhances electron-withdrawing effects, but steric hindrance from the benzyloxy group may reduce membrane permeability .

- pH-dependent ionization : The carboxylic acid group (pKa ~2.8) becomes deprotonated at physiological pH, altering solubility and target binding .

- Methodological variability : Differences in MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution vs. agar diffusion) can skew results. Validate assays using positive controls like ciprofloxacin.

Q. How can this compound be applied in environmental tracer studies?

Fluorinated benzoic acids are used as conservative tracers in hydrology due to low biodegradability and detectability at ppm levels. Key considerations:

- Detection limits : LC-MS/MS achieves sensitivity down to 1 ppb in aqueous samples .

- Stability in groundwater : Monitor decomposition via HPLC over extended periods (e.g., 260 days) to assess tracer reliability .

- Co-contaminant interactions : Competitive adsorption with organic matter may require matrix-matched calibration.

Q. How can crystallographic data resolve ambiguities in reaction byproduct identification?

Single-crystal X-ray diffraction unambiguously identifies byproducts such as:

Q. What strategies optimize the compound’s solubility for in vitro bioassays?

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .

- pH adjustment : Neutralize the carboxylic acid with NaOH to form a sodium salt, enhancing aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability .

Methodological Challenges and Solutions

Q. How to address discrepancies in fluorination efficiency across synthetic batches?

- Reagent purity : Ensure anhydrous conditions and use freshly distilled benzyl bromide to minimize side reactions.

- Kinetic monitoring : Use in situ NMR to track fluorination progress and terminate reactions at optimal conversion .

- Post-synthesis purification : Employ preparative HPLC with a C18 column and acetonitrile/water gradient to isolate isomers .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Q. How to mitigate decomposition during long-term stability studies?

- Accelerated stability testing : Use thermal stress (40–60°C) and high humidity (75% RH) to model degradation pathways .

- Additive screening : Antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) can inhibit radical-mediated breakdown .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.